molecular formula C16H20N2O4 B2599362 (S)-3-(N-Boc-amino)-N-benzylsuccinimide CAS No. 706780-18-9

(S)-3-(N-Boc-amino)-N-benzylsuccinimide

Cat. No.: B2599362
CAS No.: 706780-18-9
M. Wt: 304.346
InChI Key: HSHHGIMPBSXCGK-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-3-(N-Boc-amino)-N-benzylsuccinimide” is a chemical compound that is likely used in the field of organic chemistry. The “Boc” in its name refers to a tert-butyl carbamate protecting group, which is commonly used in organic synthesis to protect amines .


Synthesis Analysis

The synthesis of N-protected amino esters, such as “this compound”, is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst .


Chemical Reactions Analysis

The N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . This reaction is often used in the synthesis of compounds like “this compound”.

Scientific Research Applications

Efficient Synthesis and Chemical Modification

  • The compound has been utilized in the efficient synthesis of N-benzyl-3-aminopyrrolidine-2,5-dione and its derivatives, showcasing its role in generating pyrrolidine-based structures which are significant in medicinal chemistry and organic synthesis (Vo-Hoang et al., 2004).
  • Native chemical ligation techniques have also been enhanced through the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, proving its utility in peptide and protein engineering by facilitating the ligation of peptides at phenylalanine residues (Crich & Banerjee, 2007).

Development of Novel Materials

  • Research on brush macromolecules with thermo-sensitive backbones and pendant polypeptide side chains has incorporated this compound, demonstrating its application in creating smart materials with temperature-responsive properties (Wei, Zhu, & Zhao, 2015).
  • Its use has been explored in the synthesis of novel amino acids and dehydroamino acids , indicating its potential in designing new molecules with unique structural and functional properties (Abreu et al., 2003).

Peptide Synthesis and Modification

  • The compound plays a critical role in peptide synthesis , particularly in the synthesis and resolution of Boc-L-Methylphenylalanines, highlighting its importance in producing non-natural amino acids for pharmaceutical research (Xiao, 2008).
  • Labeling of nanobodies with astatine-211 for targeted alpha therapy has utilized derivatives of this compound, showcasing its application in creating novel radiopharmaceuticals for cancer treatment (Dekempeneer et al., 2019).

Catalysis and Green Chemistry

  • Its derivatives have been involved in N-tert-butoxycarbonylation of amines , serving as an efficient catalyst in this process, which is pivotal in the protection of amines in synthetic chemistry (Heydari et al., 2007).

Future Directions

The use of N-Boc protected amino esters in organic synthesis is a well-established field, and research is ongoing to develop more efficient and selective methods for their synthesis . These compounds are likely to continue to play a key role in the development of new pharmaceuticals and other chemical products.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-benzyl-2,5-dioxopyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17-12-9-13(19)18(14(12)20)10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHHGIMPBSXCGK-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)N(C1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC(=O)N(C1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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